methyl 5-amino-3,3-difluoropentanoate hydrochloride
Description
Methyl 5-amino-3,3-difluoropentanoate hydrochloride (C₆H₁₂ClF₂NO₂; molecular weight: 203.62 g/mol) is a fluorinated organic compound featuring a pentanoate ester backbone with amino and difluoro substituents at the 3rd and 5th positions, respectively, and a hydrochloride salt form . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where fluorine atoms are often introduced to modulate bioavailability, metabolic stability, or binding affinity .
Properties
IUPAC Name |
methyl 5-amino-3,3-difluoropentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYXEOXSPYANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3,3-difluoropentanoate hydrochloride typically involves the reaction of 5-amino-3,3-difluoropentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 5-amino-3,3-difluoropentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The difluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or other functional groups.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-3,3-difluoropentanoate hydrochloride is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis of Pharmaceutical Compounds
The compound serves as a precursor in synthesizing more complex molecules used in drug formulations. For instance, it has been utilized in studies focusing on the development of inhibitors targeting specific enzymes or receptors involved in disease processes .
Cancer Treatment
One of the most promising applications of this compound lies in oncology. Research indicates that this compound may inhibit certain pathways crucial for cancer cell proliferation.
Raf Inhibition
The compound has been identified as a potential inhibitor of the Raf kinase pathway, which is often dysregulated in various cancers, including melanoma and leukemia . In preclinical studies, it has shown effectiveness in:
- Acute Myelogenous Leukemia (AML)
- Chronic Myelogenous Leukemia (CML)
- Non-Small Cell Lung Cancer
- Colorectal Cancer
These findings suggest that this compound could be developed into a therapeutic agent for patients with these malignancies .
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth. For instance:
- A study evaluated its effects on cell lines derived from various cancers and found significant reductions in cell viability at therapeutic concentrations.
- In vivo models have shown that administration of this compound leads to decreased tumor size and improved survival rates compared to control groups.
Clinical Implications
While clinical data is still emerging, initial findings suggest that this compound could be integrated into combination therapies to enhance treatment outcomes for patients with resistant forms of cancer .
Mechanism of Action
The mechanism of action of methyl 5-amino-3,3-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Calculated based on molecular formula.
Key Findings
Fluorination Effects: The difluoro substituents in this compound enhance electronegativity and metabolic stability compared to non-fluorinated analogues like methyl 3-amino-2,2-dimethylpropanoate hydrochloride .
Ester Group Variations: Ethyl esters (e.g., ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride) exhibit slower hydrolysis rates than methyl esters due to steric and electronic factors, impacting drug release profiles .
Substituent Steric Effects: The cyclopropyl group in ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride introduces steric hindrance, which may limit enzymatic degradation but complicate synthetic accessibility .
Biological Activity: Ethyl 5-amino-3-(substituted)pyrazole-3-carboxylates demonstrate antimicrobial activity, suggesting that amino-ester derivatives with heterocyclic systems (unlike the linear pentanoate backbone of the target compound) may have enhanced bioactivity .
Chirality and Branching: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride highlights the role of chirality and branching in modulating receptor binding, a property less explored in the achiral target compound .
Biological Activity
Methyl 5-amino-3,3-difluoropentanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound is characterized by the presence of two fluorine atoms on the pentanoate chain, which significantly influences its biological properties. The fluorination can enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Antiviral Activity
Research has indicated that compounds with similar fluorinated structures exhibit potent antiviral activity. For instance, certain gem-difluoro derivatives have shown effective inhibition against HIV-1 protease with EC50 values in the low nanomolar range. These findings suggest that this compound may possess comparable antiviral properties due to its structural similarities to other effective inhibitors .
Table 1: Antiviral Activity Comparison
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| Methyl 5-amino-3,3-difluoropentanoate HCl | TBD | HIV-1 Protease Inhibition |
| Darunavir | 0.005 | HIV-1 Protease Inhibition |
| Saquinavir | 0.021 | HIV-1 Protease Inhibition |
Cancer Treatment Potential
Fluorinated amino acids have been explored for their role in cancer therapy. This compound could potentially inhibit pathways involved in tumor growth and proliferation. Studies on related compounds have shown efficacy against various cancer types, including leukemia and solid tumors .
Case Study: Inhibition of Raf Kinase
A study investigated the use of fluorinated compounds in inhibiting Raf kinase, a critical component in cancer signaling pathways. This compound may exhibit similar inhibitory effects due to its structural characteristics .
- Inhibition of Enzymatic Activity : The presence of fluorine atoms enhances binding affinity to target enzymes such as proteases and kinases.
- Modulation of Lipophilicity : The compound's lipophilicity can improve membrane permeability, facilitating better absorption and distribution in biological systems.
- Metabolic Stability : Fluorination often leads to increased resistance to metabolic degradation, prolonging the compound's action in vivo.
Summary of Research Findings
Research has consistently highlighted the advantages of incorporating fluorinated groups into biologically active compounds. The unique properties imparted by these modifications often lead to enhanced pharmacological profiles.
Table 2: Summary of Biological Activities
Q & A
Q. How should researchers document synthetic protocols and analytical data to ensure reproducibility in multi-lab studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide detailed reaction parameters (e.g., molar ratios, catalyst loadings) and raw spectral data (NMR, MS) in supplementary materials. Use standardized formats (e.g., ISA-Tab) for metadata and cross-validate results with independent labs using shared reference samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
